7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
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Overview
Description
Preparation Methods
The synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions.
Chemical Reactions Analysis
7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of potential therapeutic agents and in drug discovery research.
Industry: It is used in the development of new materials and in the study of chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and research context .
Comparison with Similar Compounds
7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other similar compounds, such as:
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester: This compound has a similar structure but contains a chlorine atom instead of methyl groups.
Quinoline-2,3-dicarboxylic acid diethyl ester: This compound lacks the methyl groups present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
948290-10-6 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
diethyl 7,8-dimethylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-8-7-10(3)11(4)14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
YHQALXIBYBFOCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)C)C)C(=O)OCC |
Origin of Product |
United States |
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